molecular formula C15H14N2O4 B2672183 (Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile CAS No. 141736-09-6

(Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile

Cat. No.: B2672183
CAS No.: 141736-09-6
M. Wt: 286.287
InChI Key: XFHZTNILALEOOM-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile is a useful research compound. Its molecular formula is C15H14N2O4 and its molecular weight is 286.287. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

One of the notable applications of compounds closely related to "(Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile" involves their synthesis and the exploration of their reactivity under various conditions. For instance, Kuang and Ma (2010) demonstrated a one-pot synthesis of 1,3-disubstituted allenes from 1-alkynes and aldehydes with morpholine as the base, indicating the versatility of morpholine-containing compounds in synthetic chemistry (J. Kuang & S. Ma, 2010). Similarly, the photocycloaddition of 2-aminopropenenitriles to various acceptors in the presence of morpholine highlights the potential of these compounds in the formation of cyclic structures, offering insights into their utility in synthesizing complex organic molecules (Christiane van Wolven, D. Döpp, & G. Henkel, 2006).

Catalytic Applications and Ligand Design

Compounds bearing structural similarities to "this compound" have also been explored for their catalytic applications and potential as ligands in metal-organic frameworks (MOFs). For example, the use of morpholine derivatives in the synthesis of benzimidazoles showcases their utility as catalysts and ligands in organic transformations, opening avenues for the development of new pharmaceuticals and materials (M. Özil, Cansu Parlak, & N. Baltaş, 2018).

Material Science and Optoelectronic Applications

The exploration of optoelectronic properties of Subphthalocyanine (SubPc) derivatives for photovoltaic applications is another area where related compounds find utility. The design of acceptor-donor-acceptor (A-D-A) type chromophores with benzene bridged end-capped groups, including structures similar to our compound of interest, shows promise in enhancing the efficiency of organic solar cells, highlighting the potential of these molecules in renewable energy technologies (Afifa Farhat, R. Khera, Saleem Iqbal, & J. Iqbal, 2020).

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c16-9-12(15(18)17-3-5-19-6-4-17)7-11-1-2-13-14(8-11)21-10-20-13/h1-2,7-8H,3-6,10H2/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHZTNILALEOOM-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.